molecular formula C7H16N2O B12924765 2-(4-Methylmorpholin-3-yl)ethan-1-amine

2-(4-Methylmorpholin-3-yl)ethan-1-amine

Cat. No.: B12924765
M. Wt: 144.21 g/mol
InChI Key: PXYUJKLVETYYJO-UHFFFAOYSA-N
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Description

2-(4-Methylmorpholin-3-yl)ethan-1-amine is a secondary amine featuring a morpholine ring substituted with a methyl group at the 4-position and an ethanamine chain at the 3-position. Morpholine derivatives are widely studied in medicinal chemistry due to their versatility in modulating pharmacokinetic properties, such as solubility and bioavailability.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

2-(4-methylmorpholin-3-yl)ethanamine

InChI

InChI=1S/C7H16N2O/c1-9-4-5-10-6-7(9)2-3-8/h7H,2-6,8H2,1H3

InChI Key

PXYUJKLVETYYJO-UHFFFAOYSA-N

Canonical SMILES

CN1CCOCC1CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylmorpholin-3-yl)ethan-1-amine typically involves the reaction of morpholine derivatives with appropriate alkylating agents. One common method involves the alkylation of 4-methylmorpholine with ethylene oxide under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production might involve continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylmorpholin-3-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of functionalized morpholine derivatives .

Scientific Research Applications

2-(4-Methylmorpholin-3-yl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylmorpholin-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(4-Methylmorpholin-3-yl)ethan-1-amine and related compounds:

Compound Name Molecular Formula Key Structural Features Biological Activity/Applications References
This compound C₇H₁₄N₂O 4-Methyl-substituted morpholine at position 3; ethanamine backbone. Hypothesized CNS or antimicrobial activity (inferred from analogs). N/A
25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethan-1-amine) C₁₈H₂₁INO₃ Phenethylamine core with iodinated dimethoxyphenyl and methoxybenzyl groups. Potent hallucinogen; high affinity for serotonin 5-HT₂A receptors.
1-(4-Methoxyphenyl)-4-morpholinobutan-1-amine C₁₅H₂₄N₂O₂ Butanamine chain linking a 4-methoxyphenyl group and morpholine. No direct data; similar morpholine derivatives show antimicrobial activity.
(1R)-1-[4-(Morpholin-4-yl)phenyl]ethan-1-amine C₁₂H₁₈N₂O Chiral ethanamine with morpholine attached to a para-substituted phenyl ring. Structural studies (SHELX refinement); potential CNS applications.
2-[3-(Difluoromethoxy)-4-methoxyphenyl]-2-(thiomorpholin-4-yl)ethan-1-amine C₁₄H₂₀F₂N₂O₂S Thiomorpholine (sulfur-containing morpholine analog) with difluoromethoxy/methoxyphenyl. Unknown; thiomorpholine may enhance metabolic stability or binding affinity.
N,N-Diethyl-2-(2-(4-fluorobenzyl)-5-nitro-1H-benzimidazol-1-yl)ethan-1-amine C₂₀H₂₂FN₃O₂ Benzimidazole core with fluorobenzyl and nitro groups; diethylamine substituent. Controlled substance (Flunitazene); opioid receptor agonist with abuse potential.

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